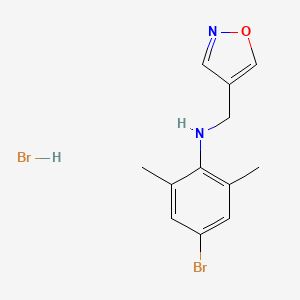
4-bromo-2,6-dimethyl-N-(1,2-oxazol-4-ylmethyl)aniline hydrobromide
Overview
Description
4-bromo-2,6-dimethyl-N-(1,2-oxazol-4-ylmethyl)aniline hydrobromide, also known as 4-Br-2,6-DMA-N-OMe, is a chemical compound that is used for a variety of scientific research applications. It is an aromatic compound with a bromo substituent at the 4-position, a dimethyl substituent at the 2- and 6-positions, an oxazole substituent at the 1,2-position, and a methyl substituent at the 4-position. This compound is used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in pharmaceutical research due to its structural similarity to imidazole-based compounds, which are known for their broad range of biological activities. It serves as a precursor in synthesizing potential therapeutic agents, particularly those targeting antimicrobial resistance (AMR). The imidazole moiety is a core structure in many drugs with antibacterial, antifungal, and antiviral properties .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be employed as internal standards for the quantification of iodine in various forms. This includes iodide in pharmaceuticals, iodate in iodized table salt, and iodine covalently bound to organic compounds found in milk and vegetables .
Material Science
The compound’s bromine and aniline groups make it a valuable intermediate in the synthesis of complex organic molecules. These molecules can be used in the development of new materials with specific optical or electronic properties, such as persistent perylene diimide-multichromophores .
properties
IUPAC Name |
4-bromo-2,6-dimethyl-N-(1,2-oxazol-4-ylmethyl)aniline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O.BrH/c1-8-3-11(13)4-9(2)12(8)14-5-10-6-15-16-7-10;/h3-4,6-7,14H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGHWVXLKWQLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NCC2=CON=C2)C)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,6-dimethyl-N-(1,2-oxazol-4-ylmethyl)aniline hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1379090.png)
![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)
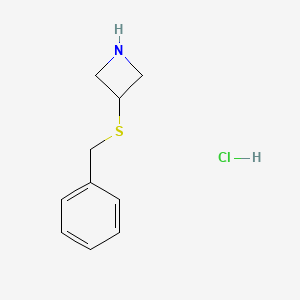

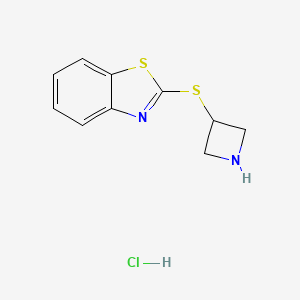
![3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379102.png)
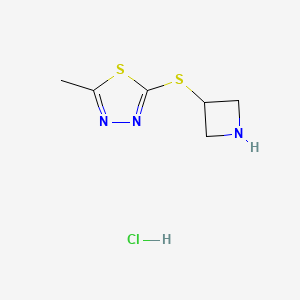
![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)
![4-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379106.png)
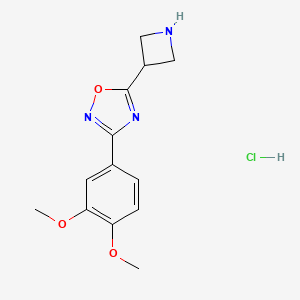
![2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1379110.png)
![[2,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1379111.png)
![1-([2,3'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379112.png)